2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid
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Overview
Description
2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a methoxy group, and an oxo group attached to a benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-alpha-ethyl-4-oxo-4H-1-benzopyran-6-acetic acid: Similar structure but lacks the methoxy group.
2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4H-1-benzopyran-6-acetic acid: Similar structure but lacks the oxo group.
2-(4-Chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo-4H-1-benzopyran-6-carboxylic acid: Similar structure but has a carboxylic acid group instead of an acetic acid group.
Uniqueness
The presence of the methoxy group and the specific arrangement of functional groups in 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid contribute to its unique chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-14(20(23)24)12-6-9-16-15(10-12)17(22)19(25-2)18(26-16)11-4-7-13(21)8-5-11/h4-10,14H,3H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKKXZIAGZMERT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938392 |
Source
|
Record name | 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxo-4H-1-benzopyran-6-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173469-89-1 |
Source
|
Record name | 4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-3-methoxy-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173469891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(4-Chlorophenyl)-3-methoxy-4-oxo-4H-1-benzopyran-6-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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